(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile
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Overview
Description
(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole ring, a thiophene ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Synthesis of the thiophene ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other cyclization methods.
Coupling reactions: The chlorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Final assembly: The final step involves the formation of the prop-2-enenitrile linkage, which can be achieved through a Knoevenagel condensation or similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If found to be bioactive, this compound could be developed into a drug candidate for the treatment of various diseases.
Industry
In industry, it could be used in the development of new materials, such as polymers or electronic components, due to its unique structural features.
Mechanism of Action
The mechanism of action for any bioactive effects of this compound would depend on its interaction with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methylphenyl)sulfanylthiophen-2-yl]prop-2-enenitrile
- (Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile
Uniqueness
The uniqueness of (Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile lies in the specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3S2/c21-14-5-7-15(8-6-14)25-19-10-9-16(26-19)11-13(12-22)20-23-17-3-1-2-4-18(17)24-20/h1-11H,(H,23,24)/b13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWLSDNORFXRPI-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(S3)SC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(S3)SC4=CC=C(C=C4)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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